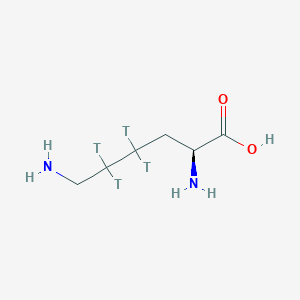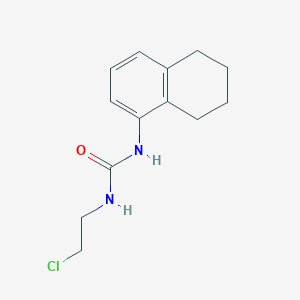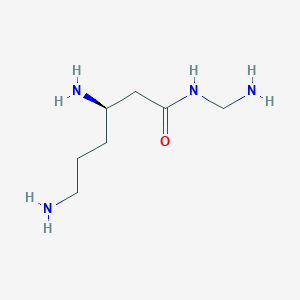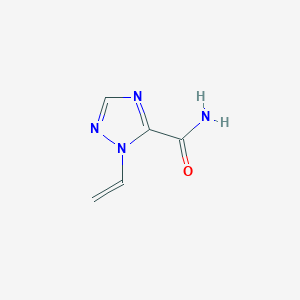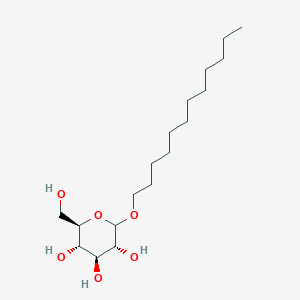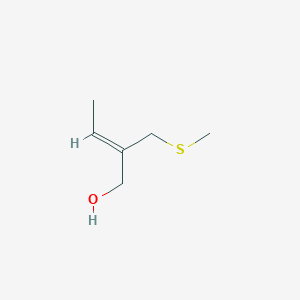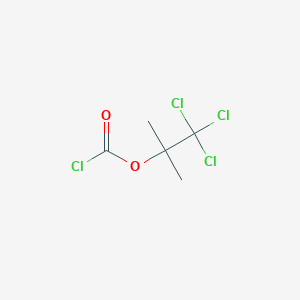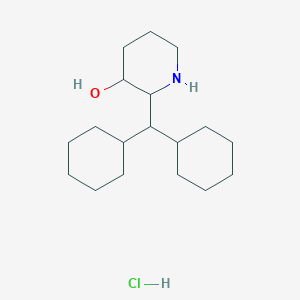
3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis. In
Mécanisme D'action
The mechanism of action of 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also act as a nucleophile in organic synthesis reactions, facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects
3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal activity. Physiologically, it has been shown to affect the central nervous system, causing sedation and analgesia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride in lab experiments is its versatility. It can be used as a reagent in a wide range of organic synthesis reactions, making it a valuable tool for chemists. Additionally, its potential applications in medicinal chemistry make it a promising compound for drug discovery.
However, there are also limitations to using 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride in lab experiments. Its toxicity and potential side effects must be carefully considered, and proper safety precautions must be taken when handling the compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are many potential future directions for research on 3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride. One area of interest is its potential as a treatment for cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its potential applications in organic synthesis and catalysis warrant further investigation. Finally, its physiological effects on the central nervous system make it a promising compound for the development of new analgesics and sedatives.
Méthodes De Synthèse
3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride is synthesized by reacting 3-piperidone with dicyclohexylmethanol in the presence of hydrochloric acid. This reaction results in the formation of the desired compound, which is then purified by recrystallization.
Applications De Recherche Scientifique
3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. It has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. Additionally, it has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds.
Propriétés
Numéro CAS |
19974-66-4 |
|---|---|
Formule moléculaire |
C18H34ClNO |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
2-(dicyclohexylmethyl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C18H33NO.ClH/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h14-20H,1-13H2;1H |
Clé InChI |
IPEUYVUTSRBMQZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)C3C(CCCN3)O.Cl |
SMILES canonique |
C1CCC(CC1)C(C2CCCCC2)C3C(CCCN3)O.Cl |
Synonymes |
3-Piperidinol, 2-(dicyclohexylmethyl)-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



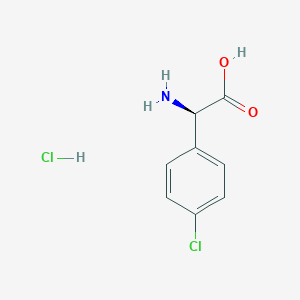
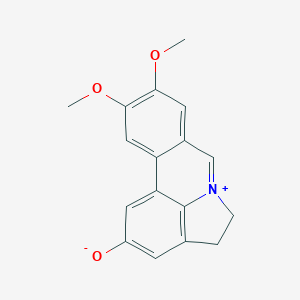


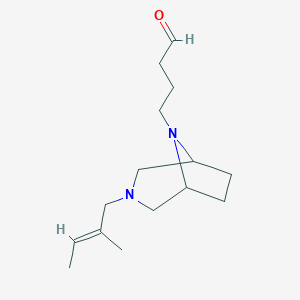
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
